![molecular formula C9H11N11O B14385158 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine CAS No. 89419-08-9](/img/structure/B14385158.png)
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of azido groups and a purine base, which makes it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the azido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with different functional groups.
Methoxymethylguanine: Contains a methoxymethyl group instead of azido groups.
Tenofovir disoproxil fumarate: A nucleotide analog with antiviral properties.
Uniqueness
What sets 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine apart is its unique combination of azido groups and a purine base. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Propriétés
Numéro CAS |
89419-08-9 |
|---|---|
Formule moléculaire |
C9H11N11O |
Poids moléculaire |
289.26 g/mol |
Nom IUPAC |
9-(1,3-diazidopropan-2-yloxymethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N11O/c10-8-7-9(14-3-13-8)20(4-15-7)5-21-6(1-16-18-11)2-17-19-12/h3-4,6H,1-2,5H2,(H2,10,13,14) |
Clé InChI |
MDYMMWNHYOJOPL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CN=[N+]=[N-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
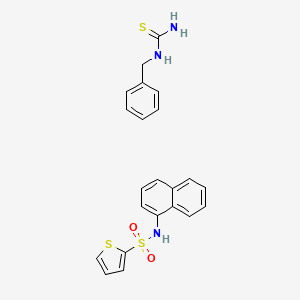
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)
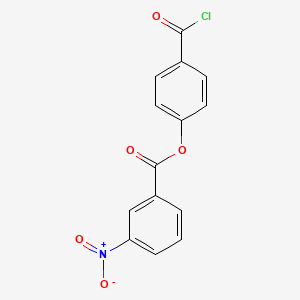
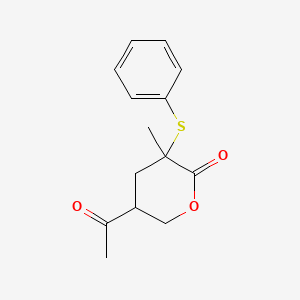
![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)


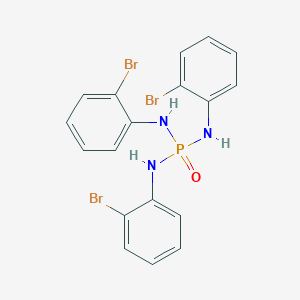

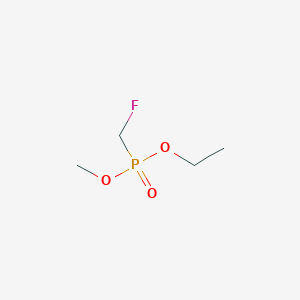
![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)

